Clamoxyquine

Description

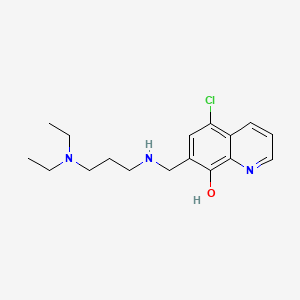

Clamoxyquine is a chemical compound belonging to the oxquinoline class of derivatives. mmv.org In the field of academic and pharmaceutical research, it is recognized as an antiamebic and antidiarrheal agent. wikipedia.org The compound's primary mechanism of action is understood to be its ability to interfere with bacterial DNA, which inhibits growth and replication. mmv.org While it has been investigated for various antimicrobial properties, its most notable application has been in veterinary medicine, specifically for the treatment of infections in salmonid fish caused by the myxozoan parasite Myxobolus cerebralis. wikipedia.orgmdpi.com

The synthesis of this compound is achieved through a Mannich condensation, a three-component organic reaction. wikipedia.orgmdpi.com This process involves the aminoalkylation of an acidic proton located on an active hydrogen compound. mdpi.com In the case of this compound synthesis, the reaction involves the condensation of a hydroxyquinoline, formaldehyde (B43269), and N,N-diethylpropylenediamine. wikipedia.org

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 5-chloro-7-[[3-(diethylamino)propylamino]methyl]quinolin-8-ol | nih.gov |

| Molecular Formula | C₁₇H₂₄ClN₃O | nih.gov |

| Molecular Weight | 321.8 g/mol | nih.gov |

| CAS Number | 2545-39-3 | nih.gov |

| Topological Polar Surface Area | 48.4 Ų | nih.gov |

| Complexity | 314 | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

2545-39-3 |

|---|---|

Molecular Formula |

C17H24ClN3O |

Molecular Weight |

321.8 g/mol |

IUPAC Name |

5-chloro-7-[[3-(diethylamino)propylamino]methyl]quinolin-8-ol |

InChI |

InChI=1S/C17H24ClN3O/c1-3-21(4-2)10-6-8-19-12-13-11-15(18)14-7-5-9-20-16(14)17(13)22/h5,7,9,11,19,22H,3-4,6,8,10,12H2,1-2H3 |

InChI Key |

HOFHLRCDGWSLHX-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCCNCC1=CC(=C2C=CC=NC2=C1O)Cl |

Canonical SMILES |

CCN(CC)CCCNCC1=CC(=C2C=CC=NC2=C1O)Cl |

Other CAS No. |

2545-39-3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Clamoxyquine and Analogues

Mannich Reaction in the Synthesis of Clamoxyquine

The primary method for synthesizing this compound is the Mannich reaction. This reaction is a cornerstone of organic chemistry for the aminoalkylation of acidic protons located on carbon atoms. The synthesis of this compound involves a specific application of this reaction, condensing 5-chloro-8-hydroxyquinoline (B194070) with formaldehyde (B43269) and N,N-diethylpropylenediamine to yield the final product. wikipedia.org

The Mannich reaction is a three-component condensation reaction that typically involves an aldehyde (commonly formaldehyde), a primary or secondary amine, and a compound containing an active, acidic hydrogen. capes.gov.brwikipedia.org The reaction mechanism begins with the formation of an electrophilic iminium ion from the reaction between the amine and the aldehyde. wikipedia.org Subsequently, the compound with the active hydrogen, often in its enol form, acts as a nucleophile and attacks the iminium ion. wikipedia.org This process results in the formation of a new C-C bond and yields a β-amino carbonyl compound, known as a Mannich base. wikipedia.orgresearchgate.net

In the context of 8-hydroxyquinoline (B1678124) and its derivatives, the synthesis is classified as a modified Mannich reaction. capes.gov.brmdpi.comnih.gov Here, the 8-hydroxyquinoline scaffold serves as the active hydrogen provider, functioning as a nitrogen-containing analogue of naphthol. capes.gov.brmdpi.comnih.gov The hydroxyl group at the C-8 position activates the quinoline (B57606) ring, making the C-7 position (ortho to the hydroxyl group) particularly susceptible to electrophilic aromatic substitution. nih.gov This inherent reactivity directs the aminoalkylation predominantly to the C-7 position. nih.govacs.org The reaction proceeds under mild conditions and is highly effective for generating 7-aminomethylated 8-hydroxyquinoline derivatives. capes.gov.br

Derivatization Strategies for Enhancing Biological Activities

To explore structure-activity relationships and enhance therapeutic potential, extensive derivatization of the this compound and 8-hydroxyquinoline scaffold has been undertaken. These strategies focus on modifying both the aminomethyl side chain and the quinoline core itself.

The design of novel aminomethylated 8-hydroxyquinolines is readily achieved by varying the amine component in the Mannich reaction. mdpi.comnih.gov This flexibility allows for the introduction of a wide range of functionalities, influencing properties like solubility, lipophilicity, and receptor-binding affinity. For instance, researchers have successfully incorporated various primary and secondary amines, including cyclic amines like piperidine (B6355638) and piperazine, as well as more complex molecules such as ciprofloxacin (B1669076) and the amino acid L-proline, to create hybrid molecules with unique biological profiles. acs.orgnih.govrsc.org

Table 1: Examples of Amine Components Used in the Mannich Reaction with 8-Hydroxyquinoline (8HQ) Derivatives

| 8HQ Starting Material | Amine Component | Key Finding/Application | Reference |

|---|---|---|---|

| 8-Hydroxyquinoline | N¹,N¹-dimethylethane-1,2-diamine | Synthesis of a classic Mannich base. | mdpi.com |

| 5-Chloro-8-hydroxyquinoline | L-proline | Created a water-soluble derivative with potential for multidrug resistance reversal activity. | rsc.org |

| 5-Chloro-8-hydroxyquinoline | Ciprofloxacin | Synthesized a hybrid molecule with significant antibacterial activity against both Gram-positive and Gram-negative strains. | nih.gov |

| 8-Hydroxyquinoline | 1-Methyl-piperazine | Part of a library designed to study activity against multidrug-resistant cancer. | acs.org |

| 8-Hydroxyquinoline | Various primary amines (e.g., octylamine, 3-methylbutan-1-amine) | Demonstrates the versatility of the reaction with different aliphatic primary amines. | mdpi.comresearchgate.net |

In addition to modifying the side chain, functionalization of the quinoline core itself is a key strategy. This is typically achieved by using a pre-substituted 8-hydroxyquinoline derivative as the starting material for the Mannich reaction. The synthesis of this compound itself is an example, starting with 5-chloro-8-hydroxyquinoline rather than the unsubstituted parent molecule. wikipedia.org Other studies have explored substitutions at various positions on the quinoline ring to modulate the electronic and steric properties of the final compound.

Table 2: Examples of Substituted 8-Hydroxyquinolines Used in Mannich Reactions

| Substituted 8-Hydroxyquinoline | Amine Used | Purpose/Result | Reference |

|---|---|---|---|

| 5-Bromo-8-hydroxyquinoline | Piperidine | Synthesis of a halogenated Mannich base for structure-activity relationship studies. | acs.org |

| 8-Hydroxyquinoline-7-sulfonic acid | Various aromatic and aliphatic amines | Produced 5-substituted aminomethyl derivatives with bactericidal properties. | researchgate.net |

| 5-Nitro-8-hydroxyquinoline (Nitroxoline) | Secondary amines | Used in hit-to-lead optimizations for cytotoxic and cytoprotective agents. | nih.gov |

| 4-Chloro-2-methylquinoline-8-ol | Diethylamine | Demonstrated the reaction on a quinoline core with multiple substitutions. | mdpi.com |

| 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) | Diethylamine | Reaction resulted in the formation of a 7-aminomethylated product. | researchgate.net |

Advanced Synthetic Techniques for Quinoline-Based Compounds

While the Mannich reaction is central to this compound's synthesis, the broader field of quinoline chemistry has evolved to include numerous advanced and sustainable synthetic methods. Historically, named reactions such as the Skraup, Friedländer, Doebner-Miller, and Pfitzinger syntheses were foundational for creating the quinoline scaffold, though they often required harsh conditions. afjbs.comnih.gov

Modern synthetic chemistry emphasizes greener and more efficient approaches. afjbs.com These include:

Catalytic Processes : The use of transition metal catalysts (e.g., iron, copper, palladium) and non-metal catalysts like iodine allows for milder reaction conditions, higher yields, and greater selectivity. afjbs.comrsc.org

Multicomponent Reactions (MCRs) : These reactions, which combine three or more reactants in a single step, offer high atom economy and efficiency, making them ideal for generating diverse molecular libraries. rsc.org

Energy-Efficient Techniques : Methods employing microwave or ultrasound irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. ijpsjournal.com

Green Chemistry Principles : A major focus is on using environmentally benign solvents like water or ethanol (B145695) and developing catalyst-free reaction conditions to minimize waste and environmental impact. researchgate.net

C-H Functionalization : Direct C-H functionalization using transition metal catalysis is a state-of-the-art strategy that allows for the regioselective introduction of functional groups onto the quinoline core in a highly atom- and step-economical manner. nih.gov

These advanced methodologies provide powerful tools for creating novel quinoline derivatives that may not be accessible through traditional routes, paving the way for the discovery of new therapeutic agents. afjbs.com

Exploitation of Copper-Catalysed Azide (B81097)–Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalysed Azide-Alkyne Cycloaddition (CuAAC) has emerged as a powerful and versatile tool in medicinal chemistry for the synthesis of complex molecular architectures from simpler building blocks. nih.gov This reaction, a cornerstone of "click chemistry," facilitates the formation of a stable 1,2,3-triazole ring by joining an azide and a terminal alkyne with high efficiency and regioselectivity, typically affording the 1,4-disubstituted isomer. organic-chemistry.orgbeilstein-journals.org The mild reaction conditions, tolerance of a wide range of functional groups, and high yields make it an ideal strategy for creating libraries of new compounds, including analogues of quinoline-based drugs like this compound. nih.govnih.gov

In the context of this compound analogues, CuAAC is primarily used to conjugate a quinoline scaffold, functionalized with either an azide or an alkyne, to a side chain or another pharmacophore bearing the complementary functional group. This approach allows for the creation of hybrid molecules where the quinoline core is linked to another moiety via a stable triazole linker. juniperpublishers.comresearchgate.net Researchers have successfully synthesized numerous quinoline-triazole hybrids by reacting 4-azido-7-chloroquinoline with various alkynes or, conversely, by reacting N-alkynylaminoquinolines with different azides. juniperpublishers.comacs.org

The synthesis generally involves the in situ generation of the active Cu(I) catalyst from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄·5H₂O), using a reducing agent like sodium ascorbate. organic-chemistry.orgmdpi.com The reaction is often performed in a mixture of solvents, such as water and an organic solvent (e.g., CH₂Cl₂/H₂O, THF/H₂O, or DMF/H₂O), at room temperature. researchgate.netmdpi.comnih.gov This methodology has been applied to produce a variety of quinoline–artemisinin (B1665778) (ARN) hybrids, where the quinoline moiety is coupled with an artemisinin derivative, demonstrating the reaction's utility in combining different pharmacophores. nih.gov

Below is a table summarizing the reaction conditions for the synthesis of representative quinoline-triazole hybrids using CuAAC.

| Quinoline Precursor | Side Chain Precursor | Catalyst System | Solvent | Conditions | Yield | Reference |

| N-alkynylaminoquinolines | Aryl azides | CuSO₄·5H₂O / Sodium Ascorbate | tert-BuOH / H₂O (1:1) | 40 °C | Poor to Moderate | juniperpublishers.com |

| 4-azido-7-chloroquinoline | Alkyne derivative of 2-bromobenzaldehyde | Cu(I) | Not specified | Not specified | Not specified | researchgate.net |

| 8-(N-propargyl)quinolinesulfonamide | Organic azides | CuSO₄·5H₂O / Sodium Ascorbate | DMF / H₂O | Ambient Temperature, overnight | Not specified | mdpi.com |

| Quinoline alkyne derivative | 6-Azido-N-(p-tolyl)hexanamide | Cu(I) iodide | DMF | Not specified | Not specified | acs.org |

| 7-chloroquinoline derivative with alkyne linker | Dihydroartemisinin with azide linker | CuSO₄ / Sodium L-ascorbate | CH₂Cl₂ / H₂O (1:1) | Room Temperature, overnight | 9% (aqueous) - 78% | nih.gov |

Stereochemical Control in Synthesis

The biological activity of quinoline derivatives is often highly dependent on their stereochemistry. For analogues of this compound, controlling the stereochemistry, particularly at chiral centers within the side chain, is crucial for optimizing efficacy and overcoming drug resistance. nih.govasm.org Synthetic strategies are therefore focused on the diastereoselective or enantioselective construction of these molecules.

One major approach involves the synthesis and evaluation of chirally defined side chain variants. nih.gov This can be achieved by starting with chiral building blocks, such as optically active amino acids or amines, which are then incorporated into the side chain that is subsequently attached to the quinoline core. For example, a series of 4-aminoquinoline (B48711) derivatives with different substitutions at the chiral center of the side chain has been synthesized to explore structure-activity relationships (SAR). nih.gov The synthesis of chiral chloroquine (B1663885) analogues has also been reported, highlighting the importance of stereochemistry in antimalarial activity. asm.orgasm.org

Another advanced strategy involves catalytic asymmetric synthesis, where a chiral catalyst is used to induce stereoselectivity. For instance, a one-pot catalytic asymmetric route to chiral cyclobutanone-fused 4-aminoquinoline derivatives has been developed. researchgate.net This process utilizes a chiral phosphoric acid to catalyze a desymmetric carbonyl-amine condensation, creating chiral enaminone intermediates that then undergo a palladium-catalyzed coupling reaction. researchgate.net Such methods allow for the construction of complex chiral quinoline scaffolds with high enantioselectivity. researchgate.net

The diastereoselective synthesis of polysubstituted piperidines, which can be part of the side chain of a quinoline analogue, is another area of focus. Chiral non-racemic bicyclic lactams have been used as starting materials to prepare these highly substituted piperidine structures. nih.gov These methods demonstrate the diverse tactics employed to achieve stereochemical control, a critical factor in the development of new, more effective quinoline-based therapeutic agents.

The following table presents examples of synthetic approaches aimed at achieving stereochemical control in quinoline analogues.

| Synthetic Goal | Key Reagents/Catalysts | Stereochemical Outcome | Approach | Reference |

| Chiral 4-aminoquinoline derivatives | Chirally defined amines | Synthesis of specific stereoisomers | Use of chiral pool starting materials | nih.gov |

| Chiral Chloroquine Analogues | (S)-2-amino-4-methylpentane | Synthesis of specific enantiomers | Modification of the side chain with chiral amines | asm.org |

| Chiral cyclobutanone-fused 4-aminoquinolines | Chiral phosphoric acid / Pd(PPh₃) | Good to high yields and enantioselectivities | One-pot catalytic asymmetric synthesis | researchgate.net |

| Polysubstituted piperidines | (R)-(−)-2-phenylglycinol | Diastereoselective synthesis | Aza-annulation of β-enaminoesters derived from a chiral amino alcohol | nih.gov |

Molecular Mechanisms of Action Research

Elucidation of Target Interactions for Antiparasitic Activity

The antiparasitic action of quinoline-containing drugs, including clamoxyquine, is largely attributed to their interference with a critical detoxification pathway in parasites like Plasmodium, the causative agent of malaria. nih.govwikipedia.org This mechanism centers on the parasite's digestion of hemoglobin within its acidic food vacuole. nih.gov

During the intraerythrocytic stage, the malaria parasite digests host hemoglobin to acquire essential amino acids. nih.gov This process releases large quantities of heme, which is toxic to the parasite as it can damage membranes and inhibit enzymes. nih.gov To protect itself, the parasite has a unique detoxification pathway: it polymerizes the soluble heme into an insoluble, non-toxic crystalline material known as hemozoin, or malaria pigment. nih.govwikipedia.org

This polymerization is not a spontaneous process but is facilitated by a specific enzyme activity identified as heme polymerase. nih.gov Research has demonstrated that quinoline-containing drugs, such as chloroquine (B1663885), directly inhibit this heme polymerase activity. nih.gov Studies on Plasmodium berghei-infected mice treated with 4-aminoquinoline (B48711) derivatives revealed a significant decrease in heme polymerase activity in parasitized red blood cells. nih.gov This inhibition leads to an accumulation of toxic, non-hemozoin heme within the parasite, a key factor in its death. nih.gov

The inhibition of hemozoin formation is a well-established target for antimalarial drugs. wikipedia.orgnih.gov Hemozoin is structurally a polymer of heme units linked between the central iron of one heme and a carboxylate side group of another. nih.gov Quinolines are thought to kill the parasite by preventing this biocrystallization process. wikipedia.org

The mechanism involves the drug accumulating in the parasite's acidic food vacuole. nih.gov Once concentrated, these drugs are believed to bind to both free heme and the growing faces of hemozoin crystals. wikipedia.org This action effectively caps (B75204) the crystal, blocking the addition of new heme units and halting the detoxification process. wikipedia.org The resulting buildup of free heme is hypothesized to kill the parasite through several means, including the generation of reactive oxygen species (ROS), membrane disruption, or osmotic stress. nih.gov Studies have shown a direct correlation between the increase in free heme levels following treatment with hemozoin inhibitors and decreased parasite survival. nih.gov

| Finding | Description | Reference |

|---|---|---|

| Heme Detoxification | Parasites digest hemoglobin, releasing toxic heme, which is then polymerized into non-toxic hemozoin crystals. | nih.govwikipedia.org |

| Enzymatic Action | The polymerization of heme into hemozoin is catalyzed by a parasite-specific enzyme activity known as heme polymerase. | nih.gov |

| Inhibitory Action | Quinoline (B57606) derivatives inhibit heme polymerase, leading to a buildup of toxic free heme inside the parasite. | nih.govnih.gov |

| Crystal Capping | The drugs bind to the growing hemozoin crystal, preventing further polymerization and detoxification. | wikipedia.org |

| Parasite Death | The accumulation of toxic heme leads to parasite death via mechanisms like oxidative stress and membrane damage. | nih.gov |

Investigations into Antineoplastic Mechanisms

Beyond its antiparasitic role, the 8-hydroxyquinoline (B1678124) scaffold, to which this compound belongs, has been investigated for its potential in cancer therapy. u-szeged.humdpi.com Research has identified several pathways through which these compounds may exert anticancer effects.

Autophagy is a cellular degradation process that allows cells to recycle their components to survive stress, such as nutrient deprivation. nih.gov In some cancers, this process is hijacked to promote cell survival and resistance to therapy, making autophagy inhibition a potential therapeutic strategy. nih.gov

The related quinoline compound, chloroquine, is known to inhibit autophagy. nih.gov Its mechanism involves blocking the fusion of autophagosomes with lysosomes, which is a critical final step in the autophagic pathway. nih.gov By impairing this fusion, chloroquine causes a buildup of autophagosomes and prevents the degradation and recycling of cellular contents, which can ultimately lead to cell death. nih.gov This established mechanism for a closely related compound suggests a potential pathway for the antineoplastic activity of other quinolines like this compound.

A significant area of cancer research involves targeting the rapid proliferation of tumor cells by interfering with the synthesis of DNA. Some derivatives of aminomethylated 8-hydroxyquinolines have been specifically designed as anticancer agents that function by inhibiting DNA biosynthesis. u-szeged.humdpi.com Further supporting this as a plausible mechanism for this class of compounds, studies on chloroquine have shown that it can inhibit DNA and RNA polymerase reactions, which are essential for nucleic acid synthesis and cell multiplication. nih.govnih.gov

The anticancer potential of 8-hydroxyquinoline derivatives has also been linked to their ability to modulate the activity of specific enzymes crucial for cancer cell growth and survival. u-szeged.humdpi.com Research into this class of compounds has identified several enzymatic targets. u-szeged.humdpi.com

| Enzyme Target | Function | Relevance to Cancer | Reference |

|---|---|---|---|

| Methionine Aminopeptidase 1 (MetAP1) | Removes the N-terminal methionine from newly synthesized proteins. | Inhibition can disrupt the function of numerous proteins essential for cell growth and proliferation. | u-szeged.humdpi.com |

| Methionine Aminopeptidase 2 (MetAP2) | Also involved in N-terminal methionine excision; a known target for anti-angiogenic drugs. | Inhibition can suppress the formation of new blood vessels (angiogenesis) required for tumor growth. | u-szeged.humdpi.com |

| Jumonji Domain-Containing 2C (JMJD2C) | A histone demethylase involved in epigenetic regulation. | Overexpressed in some cancers; its inhibition can alter gene expression patterns and suppress tumor growth. | u-szeged.humdpi.com |

| Ras-converting enzyme 1 (Rce1) | A protease that modifies the Ras protein, which is critical for cell signaling pathways. | Inhibition can interfere with Ras signaling, which is frequently hyperactive in many human cancers. | u-szeged.humdpi.com |

| Phosphoinositide 3-kinase (PI3K) | A key component of a major signaling pathway that promotes cell survival and growth. | The PI3K pathway is often dysregulated in cancer, making it a prominent therapeutic target. | |

| Rho-associated protein kinase (ROCK) | Regulates cell shape, motility, and proliferation. | Involved in cancer cell invasion and metastasis; ROCK1 is a known kinase. drugbank.com |

Aminomethylated 8-hydroxyquinoline derivatives have been shown to act by inhibiting MetAP1, MetAP2, JMJD2C, and Rce1. u-szeged.humdpi.com While direct inhibition of PI3K and Rho-associated protein kinase by this compound has not been explicitly detailed, these pathways are critical in oncology and are known to be influenced by pathways that are affected by quinoline compounds. For instance, the oncogenic RAS pathway, which is upstream of PI3K, can influence cellular sensitivity to chloroquine. nih.gov

Cellular and Subcellular Effects

Alterations in Cell Membrane Permeability

This compound, a derivative of 8-hydroxyquinoline, is understood to exert some of its biological effects by altering the permeability of cell membranes. mdpi.comu-szeged.hu This mechanism is a recognized action of several 8-hydroxyquinoline derivatives. mdpi.comu-szeged.hu The fundamental structure of a cell membrane is a phospholipid bilayer, which acts as a selective barrier, controlling the passage of substances into and out of the cell. ontosight.ai Compounds that enhance cell membrane permeability work by interacting with this barrier, leading to structural or fluidity changes. ontosight.ai

The ability of a molecule to permeate a cell membrane is influenced by factors such as its charge and lipophilicity. For instance, in the case of the related quinoline compound chloroquine, the neutral form is the primary species that can diffuse across the cell membrane, despite being present in much lower concentrations than its protonated forms at physiological pH. nih.gov This passive diffusion is a key step for the drug to reach its intracellular targets. nih.gov

Table 1: Factors Influencing Cell Membrane Permeability by Bioactive Compounds

| Factor | Description | Potential Impact of this compound |

|---|---|---|

| Lipid Bilayer Interaction | Direct interaction with the phospholipids, potentially disrupting their packing and increasing fluidity. | May insert into the membrane, causing localized disorganization. |

| Pore Formation | Creation of transient aqueous channels through the membrane. ontosight.ai | Could induce the formation of temporary pores, allowing unregulated passage of ions and small molecules. |

| Protein Interaction | Binding to integral or peripheral membrane proteins that are involved in transport or maintaining membrane structure. ontosight.ai | May interfere with the function of membrane transport proteins. |

| Physicochemical Properties | Molecular characteristics such as size, charge, and lipophilicity that determine the ease of passive diffusion. | As a quinoline derivative, its ability to exist in different protonation states could influence its membrane passage. nih.gov |

Interference with Ubiquinone Synthesis and Type III Secretion Systems

Beyond its effects on membrane permeability, this compound's mechanisms of action are also linked to the inhibition of crucial bacterial processes, including ubiquinone synthesis and the function of type III secretion systems. mdpi.comu-szeged.hu

Ubiquinone Synthesis: Ubiquinone, also known as coenzyme Q, is a vital lipid-soluble molecule involved in cellular respiration and ATP production through the electron transport chain. nih.gov The biosynthesis of ubiquinone is a complex process involving multiple enzymes. nih.govnih.gov By interfering with this synthesis, this compound can disrupt the energy metabolism of susceptible organisms, a mechanism shared by other 8-hydroxyquinoline derivatives. mdpi.comu-szeged.hu This disruption of bioenergetics can have profound effects on bacterial survival and virulence.

Type III Secretion Systems (T3SS): Many Gram-negative bacteria utilize T3SS as a molecular syringe to inject effector proteins directly into the cytoplasm of host cells. nih.govnih.gov These effector proteins manipulate host cell functions to the advantage of the pathogen, facilitating infection and survival. nih.govnih.gov The inhibition of T3SS is a significant anti-virulence strategy. This compound has been identified as an inhibitor of this system, which can prevent pathogenic bacteria from delivering their virulence factors, thereby reducing their ability to cause disease. mdpi.comu-szeged.hugoogle.com

Table 2: Research Findings on this compound's Interference with Bacterial Systems

| Target System | Proposed Mechanism of Action | Consequence for Bacteria |

|---|---|---|

| Ubiquinone Synthesis | Inhibition of one or more enzymatic steps in the ubiquinone biosynthetic pathway. mdpi.comu-szeged.hu | Impaired cellular respiration and energy production, leading to decreased viability. nih.gov |

| Type III Secretion System (T3SS) | Blockade of the secretion apparatus or its function, preventing the translocation of effector proteins. mdpi.comu-szeged.hu | Reduced virulence and inability to manipulate host cell processes for infection. nih.govnih.gov |

Interactions with Endogenous Biochemical Systems (e.g., Polyamine Metabolism)

The biological effects of compounds like this compound can also involve interactions with the host's or pathogen's endogenous biochemical pathways, such as polyamine metabolism. Polyamines, including putrescine, spermidine (B129725), and spermine, are small, positively charged molecules that are essential for various cellular processes, including cell growth, proliferation, and the regulation of gene expression. nih.govmdpi.comnih.gov

The metabolism of polyamines is a tightly regulated process involving biosynthesis, catabolism, and transport. nih.govnih.gov Dysregulation of polyamine levels is associated with various diseases, including cancer. mdpi.com Research into the broader class of quinoline derivatives suggests potential interactions with metabolic pathways. While direct and detailed research specifically linking this compound to the modulation of polyamine metabolism is not extensively documented in the provided results, the known effects of related compounds on cellular metabolism suggest this as a plausible area for further investigation. For example, research on prostate cancer has shown that targeting the high flux through the polyamine biosynthetic pathway can be a therapeutic strategy. roswellpark.org The interplay between a drug and such fundamental metabolic pathways can be complex, potentially leading to synergistic or antagonistic effects on the target organism.

Table 3: Key Enzymes and Processes in Polyamine Metabolism

| Component | Function | Potential for Interaction |

|---|---|---|

| Ornithine decarboxylase (ODC) | A key rate-limiting enzyme in the biosynthesis of polyamines, converting ornithine to putrescine. nih.gov | Inhibition or activation could significantly alter cellular polyamine pools. |

| S-adenosylmethionine decarboxylase (SAMDC) | Provides the aminopropyl group for the synthesis of spermidine and spermine. nih.gov | Interference could disrupt the production of higher polyamines. |

| Polyamine Catabolism | Enzymes like spermine/spermidine N1-acetyltransferase (SSAT) and polyamine oxidase (PAO) break down polyamines. nih.gov | Modulation of these enzymes could lead to an accumulation or depletion of specific polyamines. |

| Polyamine Transport | Cellular uptake and efflux systems that regulate intracellular polyamine concentrations. nih.govmdpi.com | Blockade or enhancement of transport could alter the availability of polyamines for cellular functions. |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Methodologies for SAR and QSAR Determination

The investigation of SAR and QSAR for quinoline (B57606) derivatives traditionally involves a systematic approach to chemical modification and biological testing. SAR studies focus on identifying which functional groups and structural features are responsible for the biological effects of a molecule. This is achieved by synthesizing a series of analogues where specific parts of the molecule, such as the quinoline core, substituents, and side chains, are altered, and the resulting impact on biological activity is measured.

QSAR methodologies take this a step further by building mathematical models to correlate the physicochemical properties of the compounds with their biological activities. For quinoline-based agents, these models often use descriptors related to electronic properties (e.g., electronegativity, electron density), steric factors (e.g., van der Waals volume), and hydrophobicity (e.g., partition coefficient). Common computational techniques include:

Multiple Linear Regression (MLR): Used to establish a linear relationship between molecular descriptors and activity.

Partial Least Squares (PLS): A statistical method suitable for when the number of descriptor variables is high.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA): 3D-QSAR methods that generate contour maps to visualize the favorable and unfavorable steric, electrostatic, hydrophobic, and hydrogen-bonding fields around the aligned molecules.

These methods allow researchers to predict the activity of novel compounds and guide the synthesis of more potent analogues.

Identification of Pharmacophore Features Critical for Activity

A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to exert a specific biological effect. For antiprotozoal quinolines like Clamoxyquine, the key pharmacophoric features are derived from analogues like 8-hydroxyquinoline (B1678124) and the antimalarial drug Chloroquine (B1663885).

The critical features believed to be essential for this compound's activity include:

The Quinoline Scaffold: This planar aromatic system is crucial for π-π stacking interactions with biological targets, such as heme in malaria parasites or DNA in other protozoa.

The 8-Hydroxyl Group: This feature is characteristic of the 8-hydroxyquinoline class of compounds and is a potent metal ion chelator. This chelation ability is thought to be a key part of its mechanism of action.

Basic Amine Side Chain: The presence of a flexible side chain containing protonatable nitrogen atoms is vital. In the acidic environment of a parasite's food vacuole, these amines become protonated, trapping the drug inside and increasing its concentration at the target site.

Hydrogen Bond Acceptors/Donors: The nitrogen atom in the quinoline ring and the oxygen and nitrogen atoms in the side chain can act as hydrogen bond acceptors and donors, facilitating binding to target proteins.

| Pharmacophore Feature | Structural Moiety in this compound | Presumed Function |

|---|---|---|

| Aromatic Ring System | Quinoline Core | π-π stacking interactions, intercalation |

| Hydrogen Bond Donor/Acceptor | 8-Hydroxyl Group (-OH) | Metal ion chelation, hydrogen bonding with target |

| Cationic Center (at physiological pH) | Aliphatic Amines in Side Chain | Accumulation in acidic organelles (e.g., parasite food vacuole) |

| Hydrophobic Region | Quinoline Ring and Ethyl Groups | Hydrophobic interactions with target site |

Impact of Quinoline Ring Substituents on Biological Activity

Substituents on the quinoline ring have a profound impact on the molecule's activity, bioavailability, and toxicity.

5-Chloro Group: In the well-studied 4-aminoquinoline (B48711) series, a chlorine atom at the 7-position is considered essential for high antimalarial potency. For this compound, the chlorine is at the 5-position. Halogen substituents are strong electron-withdrawing groups that can influence the pKa of the quinoline nitrogen and the molecule's ability to interact with targets. The presence of this group is believed to be critical for this compound's activity.

8-Hydroxyl Group: The hydroxyl group at position 8 is the defining feature of the 8-hydroxyquinoline class. It enables the molecule to chelate metal ions, which is a known mechanism of antimicrobial action. This group can also form crucial hydrogen bonds with biological targets.

7-({[3-(diethylamino)propyl]amino}methyl) Group: The position of the side chain attachment is critical. Attaching the basic side chain at position 7 provides the optimal orientation for interaction with the biological target while maintaining the essential features of the 8-hydroxyquinoline core.

Role of Side Chain Conformation and Length on Target Binding

The dialkylaminoalkyl side chain is a hallmark of many successful quinoline-based drugs and is indispensable for their biological activity.

Basic Nitrogen Atoms: this compound possesses two key nitrogen atoms in its side chain: a secondary amine adjacent to the ring and a tertiary diethylamino group at the terminus. The terminal tertiary amine is particularly important. Its basicity allows it to become protonated in acidic environments, which is a key factor in the mechanism of action for drugs like Chloroquine that accumulate in the parasite's digestive vacuole.

Chain Length and Flexibility: The length of the linker between the nitrogen atoms is a critical determinant of activity. SAR studies on 4-aminoquinolines have demonstrated that a linker of two to three carbons is often optimal for potent activity against both sensitive and resistant parasite strains. this compound's side chain, a diamino-propyl group attached via a methyl bridge, fits this structural requirement, suggesting it is optimized for target engagement. The flexibility of this chain allows it to adopt the necessary conformation to bind effectively within a target site.

| Side Chain Feature | Observation in Related Quinolines | Relevance to this compound |

|---|---|---|

| Terminal Basic Amine | Essential for accumulation in acidic parasite vacuoles. | The diethylamino group serves this function. |

| Alkyl Chain Length (between N atoms) | Optimal length is typically 2-3 carbons for high activity. | This compound has a 3-carbon linker, consistent with active analogues. |

| Chain Flexibility | Allows for optimal conformational arrangement at the target site. | The propyl chain provides necessary rotational freedom. |

Computational Approaches in SAR/QSAR

Modern drug discovery heavily relies on computational methods to predict the activity of compounds and understand their interactions with biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies would aim to place the molecule into the active site of a target protein to analyze its binding mode and energy.

Machine learning (ML) has become a powerful tool in QSAR and medicinal chemistry. Algorithms such as artificial neural networks (ANN), support vector machines (SVM), and random forest (RF) are used to build predictive models from large datasets of chemical structures and their associated biological activities.

For quinoline derivatives, ML models can:

Predict Biological Activity: Once trained on a dataset of known antiprotozoal quinolines, an ML model can predict the activity of new, untested compounds like derivatives of this compound with high accuracy.

Identify Key Descriptors: ML can help identify the most important molecular descriptors that correlate with biological activity, providing deeper insights into the SAR.

Facilitate de novo Design: Generative ML models can design novel chemical structures based on learned patterns from known active compounds, suggesting new quinoline-based molecules with a high probability of being active. This approach could be used to design next-generation analogues of this compound with improved potency or pharmacological properties.

Future Research Directions for Clamoxyquine and Quinoline Based Compounds

Translational Research Pathways for Novel Therapeutic Applications

The inherent versatility of the quinoline (B57606) scaffold serves as a foundation for translational research aimed at repurposing existing compounds like clamoxyquine and developing new ones for a variety of diseases. preprints.orgrsc.org The broad spectrum of biological activities associated with quinoline derivatives—including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties—opens multiple avenues for investigation. preprints.orgmdpi.com Research pathways are actively exploring the potential of these compounds beyond their historical applications.

One major translational pathway is in oncology . Quinoline derivatives have been shown to induce apoptosis and exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and central nervous system tumors. preprints.org For instance, novel quinoline-oxadiazole hybrids have demonstrated considerable cytotoxic effects against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines. afjbs.com Future research could systematically screen this compound and its analogues against a panel of cancer cell lines to identify potential anticancer activity, followed by mechanistic studies to understand their mode of action.

Another significant area is in the treatment of other infectious diseases . The 4-aminoquinoline (B48711) structure, central to this compound, is a privileged scaffold for designing agents against neglected tropical diseases like leishmaniasis. bohrium.com Chloroquine (B1663885) and amodiaquine (B18356) have shown effectiveness in in vitro models against Leishmania species. bohrium.com This suggests a clear translational path for evaluating this compound's efficacy against various kinetoplastid parasites. Furthermore, quinolines have been identified as potent inhibitors of bacterial DNA gyrase, indicating a potential role as antibacterial agents. afjbs.com

Translational efforts are also directed toward non-infectious diseases . Research has identified 4-aminoquinoline antimalarials as potent antagonists of the APJ receptor, a key player in ocular neovascularization, which is implicated in diseases like wet age-related macular degeneration. medcraveonline.com Studies have shown that amodiaquine can suppress endothelial tube formation and reduce choroidal neovascularization in mouse models. medcraveonline.com This provides a strong rationale for investigating this compound in similar preclinical models of angiogenesis-related diseases. Additionally, certain quinoline hybrids have shown promise as antidiabetic agents by inhibiting enzymes such as α-glucosidase and α-amylase. acs.org

Table 1: Potential Translational Applications for Quinoline-Based Compounds

| Therapeutic Area | Research Finding | Potential Application for this compound | Supporting Evidence |

|---|---|---|---|

| Oncology | Quinoline-oxadiazole hybrids show cytotoxicity against HepG2 and MCF-7 cancer cells. afjbs.com | Investigation as a potential anticancer agent. | Screening against various cancer cell lines. |

| Infectious Disease | 4-aminoquinolines are effective against Leishmania donovani amastigotes in vitro. bohrium.com | Repurposing as a treatment for leishmaniasis. | Efficacy testing in preclinical models of leishmaniasis. |

| Ophthalmology | Amodiaquine reduces choroidal neovascularization by antagonizing the APJ receptor. medcraveonline.com | Development as a therapy for retinal neovascularization. | Evaluation in mouse models of ocular angiogenesis. |

| Endocrinology | Quinoline-amide hybrids exhibit antidiabetic activity by inhibiting α-glucosidase. acs.org | Exploration as a potential antidiabetic compound. | In vitro enzyme inhibition and in vivo glucose tolerance tests. |

Strategies for Mitigating Acquired Resistance in Preclinical Settings

Acquired resistance is a major challenge for quinoline-based drugs, particularly in the context of malaria. Preclinical research is focused on developing strategies to circumvent or reverse resistance mechanisms, which are often linked to mutations in transporter proteins like the P. falciparum chloroquine resistance transporter (PfCRT). nih.gov

A primary strategy is combination therapy , where a quinoline is co-administered with another agent. This can involve combining the quinoline with a drug that has a different mechanism of action, such as artemisinin (B1665778) derivatives in artemisinin-based combination therapies (ACTs). bohrium.comresearchgate.net This approach reduces the likelihood of resistance emerging as the parasite would need to develop simultaneous resistance to two distinct drug actions. researchgate.net

Another approach involves the use of chemosensitizers or resistance-reversal agents . These are compounds that, while having little intrinsic antimalarial activity themselves, can restore the efficacy of a quinoline drug against resistant parasite strains. preprints.orgrsc.org Preclinical studies have shown that substances like verapamil, promethazine (B1679618), and certain nonylphenolethoxylates can reverse chloroquine resistance in vitro, likely by interfering with the drug efflux mechanism of the parasite. preprints.orgrsc.orgmedcraveonline.com A promising preclinical strategy is to formulate a "cocktail" of multiple chemosensitizers at non-toxic concentrations to achieve an additive effect in reversing resistance. preprints.org

The development of hybrid molecules is an innovative chemical strategy. This involves covalently linking a quinoline pharmacophore to another bioactive molecule to create a single chemical entity with dual modes of action. bohrium.comnih.gov This approach can help overcome resistance, improve pharmacokinetic profiles, and enhance biological activity. bohrium.com For example, tetraoxane-8-aminoquinoline hybrids have been developed as dual-stage antimalarials. afjbs.com

Finally, strategies are being developed to inhibit bacterial virulence factors regulated by quinolone signaling, which represents an alternative to direct bactericidal action and may prevent the development of resistance. researchgate.net

Table 2: Preclinical Strategies to Overcome Quinoline Resistance

| Strategy | Mechanism | Preclinical Example | Reference |

|---|---|---|---|

| Combination Therapy | Utilizes drugs with different mechanisms of action to reduce selection pressure. | Co-administration of quinolines with artemisinin derivatives (ACTs). researchgate.net | bohrium.comresearchgate.net |

| Resistance Reversal | Employs chemosensitizers to restore drug efficacy in resistant strains. | Verapamil and promethazine shown to reverse chloroquine resistance in vitro. preprints.orgmedcraveonline.com | preprints.orgrsc.orgmedcraveonline.com |

| Molecular Hybridization | Creates single molecules with dual activity to combat resistance mechanisms. | Synthesis of artesunate-quinoline hybrids with improved activity against resistant strains. nih.gov | bohrium.comnih.gov |

| Virulence Factor Inhibition | Targets bacterial communication (quorum sensing) to inhibit toxin production. | Development of inhibitors for enzymes in the quinolone biosynthesis pathway of P. aeruginosa. researchgate.net | researchgate.net |

Development of Enhanced Preclinical Testing Strategies for Drug Discovery

To improve the success rate of translating quinoline-based compounds from the lab to the clinic, more sophisticated and predictive preclinical testing strategies are being developed. These integrate in silico, in vitro, and in vivo models to provide a comprehensive evaluation of a compound's efficacy and properties early in the discovery pipeline. rsc.orgfrontiersin.org

In silico modeling is a crucial first step. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are used to predict the biological activity of novel quinoline derivatives and optimize lead compounds. mdpi.combenthamdirect.com These computational methods help in designing focused libraries of compounds for synthesis, thereby reducing costs and time. frontiersin.orgmdpi.com For example, 3D-QSAR models have been successfully used to analyze and predict the anti-gastric cancer properties of quinoline derivatives. nih.gov

Advanced in vitro assays provide critical data on efficacy and mechanism of action. For antimalarial screening, this includes the continuous cultivation of various drug-sensitive and resistant strains of P. falciparum. ajpp.in High-throughput screening (HTS) methods, such as those based on [³H] hypoxanthine (B114508) incorporation or fluorescence (e.g., SYBR Green I), allow for the rapid evaluation of large compound libraries. nih.govajpp.in To investigate activity against different parasite life stages, researchers are using primary hepatocyte cultures, which can support the liver stages of P. falciparum and P. vivax, including the dormant hypnozoite form. nih.gov

Sophisticated in vivo models are essential for evaluating a compound's performance in a complex biological system. For antimalarial research, transgenic rodent models are a significant advancement. These models utilize rodent malaria parasites (e.g., P. berghei) that have been genetically modified to express specific targets from human malaria parasites like P. falciparum or P. vivax. mmv.org This allows for the in vivo evaluation of a compound's efficacy against the specific human parasite target in a more accessible small animal model. mmv.org

The integration of these models into an iterative feedback loop, where in silico predictions guide in vitro experiments, and in vitro data informs the selection of compounds for in vivo testing, creates a robust drug discovery engine. rsc.org

Design of Next-Generation Quinoline Therapeutics with Improved Efficacy and Selectivity

The design of new quinoline-based drugs is heavily reliant on rational drug design principles to enhance efficacy against specific targets while improving selectivity to minimize off-target effects. rsc.orgmdpi.com

A key focus is the detailed exploration of Structure-Activity Relationships (SAR) . SAR studies systematically modify the quinoline scaffold to determine how specific structural features influence biological activity. bohrium.commedcraveonline.com For example, research has shown that introducing electron-withdrawing groups (like -Cl, -F) or electron-donating groups (-CH₃, -OH) can significantly alter electronic properties and receptor-binding affinities. researchgate.net In one study, the presence of a substituent at the 3-position of the quinoline ring was found to be critical for potent and selective antagonist activity against the α2C-adrenoceptor. acs.org

Molecular hybridization is a powerful strategy for creating next-generation therapeutics. mdpi.com This involves combining the quinoline core with other pharmacologically active heterocyclic scaffolds like pyrazole, imidazole, or triazine. medcraveonline.comresearchgate.netnih.gov This approach can lead to multi-target ligands or compounds with enhanced potency and a lower propensity for resistance. mdpi.combohrium.com

The use of prodrugs represents another advanced design strategy. This is particularly useful for overcoming pharmacokinetic challenges, such as poor permeability across biological barriers. mdpi.com A prodrug approach involves masking a polar functional group (like a carboxyl group) with a temporary chemical modification (e.g., esterification) to enhance lipophilicity and absorption. Once in the target tissue, endogenous enzymes cleave the masking group to release the active drug. mdpi.com

Finally, modern synthetic chemistry offers transformative strategies for the functionalization of the quinoline ring . New catalytic methods enable the precise and selective introduction of diverse functional groups, which expands the available chemical space and allows for the fine-tuning of pharmacological profiles to develop compounds with improved efficacy and safety. rsc.orgafjbs.com

Q & A

Basic Research Questions

Q. What are the key physicochemical properties and structural characteristics of Clamoxyquine that influence its antiprotozoal activity?

- Methodological Answer : this compound (C₁₇H₂₄ClN₃O) features a quinoline-derived scaffold with a chlorine substituent and tertiary amine side chain, critical for its bioactivity. Researchers should prioritize spectroscopic characterization (e.g., NMR, HRMS) and computational modeling (e.g., molecular electrostatic potential maps) to correlate structure with function. Regulatory identifiers (e.g., NIH CID 18029, XEVMPD SUB06637MIG) ensure traceability in pharmacological databases .

Q. How can researchers design in vitro assays to evaluate this compound’s mechanism of action against protozoan targets?

- Methodological Answer : Use standardized parasite cultures (e.g., Plasmodium falciparum for malaria) and employ dose-response assays (IC₅₀ determination) combined with fluorescence-based viability markers. Compare results with positive controls (e.g., chloroquine) and validate via enzyme inhibition studies (e.g., heme polymerase assays). Include replication across multiple cell lines to address biological variability .

Q. What experimental protocols are recommended for synthesizing and purifying this compound in academic settings?

- Methodological Answer : Follow strict guidelines for synthetic chemistry: (1) Optimize reaction conditions (solvent, temperature, catalyst) using the SMILES notation (CCN(CC)CCCNCC1=CC(=C2C=CC=NC2=C1O)Cl) as a reference. (2) Characterize intermediates via TLC/HPLC. (3) Ensure ≥95% purity via column chromatography and validate with melting point analysis and spectroscopic data. Document procedures in line with journal requirements for reproducibility .

Advanced Research Questions

Q. How can structural modifications of this compound improve its pharmacokinetic profile while retaining efficacy?

- Methodological Answer : Conduct SAR studies by systematically modifying the quinoline core or side chain. Use in silico tools (e.g., molecular docking with protozoan target proteins) to predict binding affinity. Validate via in vivo PK/PD studies (e.g., bioavailability in rodent models) and compare metabolic stability using liver microsome assays. Publish synthetic routes and spectral data to enable peer validation .

Q. What strategies resolve contradictions in this compound’s reported efficacy across different parasite strains?

- Methodological Answer : Perform meta-analyses of existing data to identify strain-specific resistance markers (e.g., genetic mutations in drug transporters). Design cross-resistance assays using isogenic parasite lines. Employ multivariate statistics to isolate confounding variables (e.g., host cell type, assay duration). Transparently report negative results to avoid publication bias .

Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?

- Methodological Answer : Develop HPLC or LC-MS/MS protocols with calibration curves (1–1000 ng/mL range). Assess precision (intra-/inter-day CV <15%), accuracy (spiked recovery 85–115%), and matrix effects (e.g., plasma protein binding). Include quality controls in triplicate and cross-validate with independent labs. Reference ICH guidelines for method robustness .

Q. What interdisciplinary approaches enhance understanding of this compound’s resistance mechanisms?

- Methodological Answer : Integrate genomics (e.g., CRISPR-Cas9 knockout libraries to identify resistance genes) with proteomics (e.g., affinity purification-mass spectrometry to detect drug-target interactions). Combine these with phenotypic screening in 3D organoid models. Use machine learning to predict emergent resistance patterns from multi-omics datasets .

Q. How should ethical considerations shape preclinical-to-clinical translation of this compound analogs?

- Methodological Answer : Align study designs with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For in vivo studies, adhere to ARRIVE guidelines for animal welfare. Prior to clinical trials, submit protocols to ethics boards for review, emphasizing informed consent frameworks and risk-benefit analyses for vulnerable populations .

Methodological Best Practices

- Data Reporting : Follow journal guidelines (e.g., Medicinal Chemistry Research) to include raw datasets, statistical codes, and negative results in supplementary materials. Use hyperlinks for accessibility .

- Reproducibility : Detail experimental conditions (e.g., solvent purity, equipment calibration) to enable replication. For novel compounds, provide ¹H/¹³C NMR spectra and elemental analysis .

- Conflict Resolution : Address contradictory findings via systematic reviews (PRISMA framework) and transparent peer dialogue. Pre-register studies on platforms like Open Science Framework to mitigate bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.